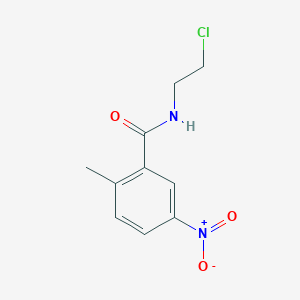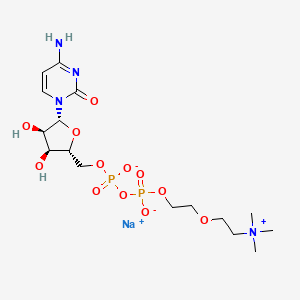
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves the reaction of hydrazinecarboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may yield simpler hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and mechanisms.
Industry: It is used in the production of other chemicals and as a research tool in industrial laboratories.
Wirkmechanismus
The mechanism of action of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in coordination chemistry with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic Acid Methyl Ester: This compound has a similar structure but lacks the methylcarbamoyl group.
Methyl Hydrazinecarboxylate: Another similar compound with slight structural differences.
Uniqueness
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C4H9N3O3 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
methyl N-(methylcarbamoylamino)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-5-3(8)6-7-4(9)10-2/h1-2H3,(H,7,9)(H2,5,6,8) |
InChI-Schlüssel |
ZSTHSCFVGSEXNL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
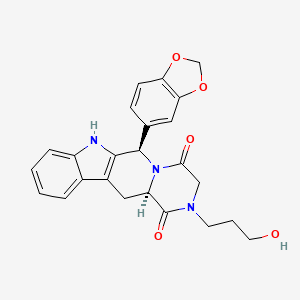
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
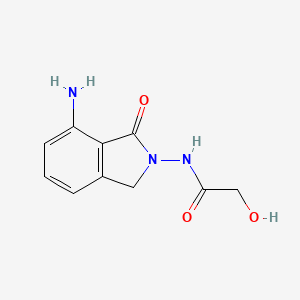
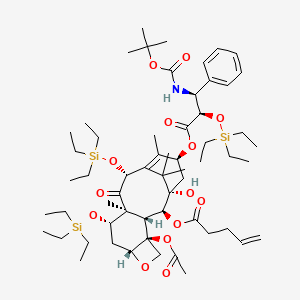
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
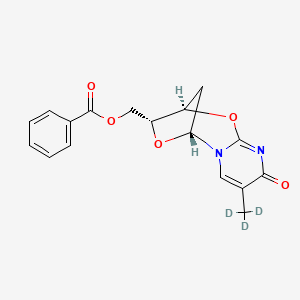
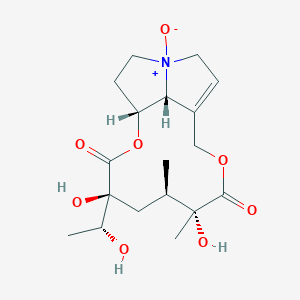
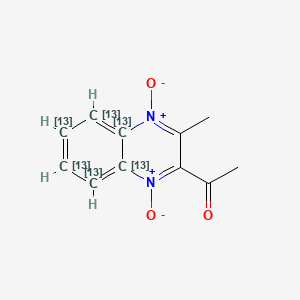
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
